
2,3-Dimethyl-1,5,7-trinitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1,5,7-trinitronaphthalene is an organic compound with the molecular formula C12H9N3O6 It is a derivative of naphthalene, characterized by the presence of three nitro groups and two methyl groups attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,5,7-trinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced cooling systems are often employed to manage the exothermic nature of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-1,5,7-trinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1,5,7-trinitronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1,5,7-trinitronaphthalene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties.
1,3,5-Trinitrobenzene: A compound with similar nitro groups but different aromatic structure.
2,3-Dimethylnaphthalene: The parent compound without nitro groups.
Uniqueness
2,3-Dimethyl-1,5,7-trinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which confer distinct chemical and physical properties. Its combination of nitro groups and methyl groups makes it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
50558-80-0 |
|---|---|
Fórmula molecular |
C12H9N3O6 |
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
2,3-dimethyl-1,5,7-trinitronaphthalene |
InChI |
InChI=1S/C12H9N3O6/c1-6-3-9-10(12(7(6)2)15(20)21)4-8(13(16)17)5-11(9)14(18)19/h3-5H,1-2H3 |
Clave InChI |
OWKXXEGSFBFATC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=C1C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


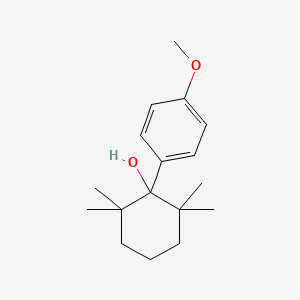
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
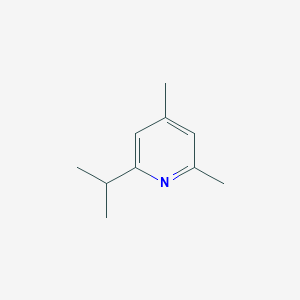
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)
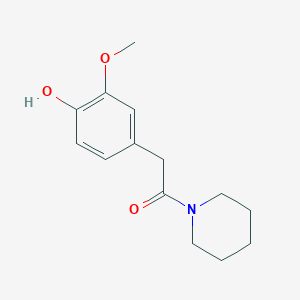
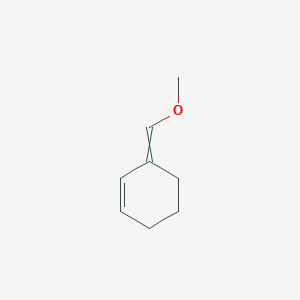




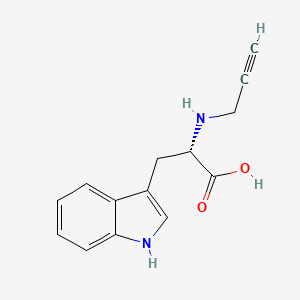
![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)
